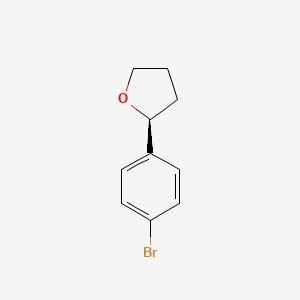

(S)-2-(4-Bromophenyl)tetrahydrofuran

Description

Significance of Chiral Tetrahydrofuran (B95107) Moieties in Complex Molecular Architectures

The tetrahydrofuran (THF) ring is a recurring structural motif found in a vast array of natural products and biologically active molecules. nih.govwikipedia.org These five-membered cyclic ethers are integral components of compounds exhibiting a wide spectrum of pharmacological activities, including antitumor, antimicrobial, antimalarial, and antiprotozoal properties. nih.gov Notable examples of natural product families that feature the THF core include lignans (B1203133), polyketides, polyether ionophores, and the annonaceous acetogenins (B1209576), which are known for their potent cytotoxic activities. nih.govwikipedia.org

Overview of Aryl-Substituted Heterocycles as Versatile Building Blocks

Heterocyclic compounds are among the most important and diverse classes of molecules used as building blocks in organic synthesis. sigmaaldrich.com When a heterocyclic ring is substituted with an aryl group, particularly one functionalized with a halogen like bromine, its utility expands significantly. These aryl-substituted heterocycles serve as versatile intermediates, primarily due to the capacity of the aryl halide to participate in a wide range of metal-catalyzed cross-coupling reactions. lifechemicals.com

Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings allow for the strategic formation of new carbon-carbon and carbon-heteroatom bonds at the aryl halide position. organic-chemistry.org This capability enables synthetic chemists to introduce molecular diversity and build complex structures from a common intermediate. The aryl group can act as a rigid scaffold or a key pharmacophoric element, while the heterocyclic portion provides specific stereochemical information and can influence properties like solubility and metabolic stability. This modular approach is a cornerstone of modern drug discovery and materials science, allowing for the systematic synthesis of compound libraries for screening and optimization. acs.org

Research Rationale and Scope for Enantiomerically Pure (S)-2-(4-Bromophenyl)tetrahydrofuran

The research interest in enantiomerically pure this compound stems from its identity as a bifunctional building block that merges the key features discussed previously. It provides a stereochemically defined chiral center within a stable heterocyclic ring, while the 4-bromophenyl group serves as a versatile anchor for further synthetic elaboration.

The rationale for its use in advanced synthesis is multifaceted:

Stereochemical Control: It provides a specific enantiomer, (S), which is essential for the synthesis of enantiopure target molecules, particularly pharmaceuticals that must interact with chiral biological systems.

Synthetic Versatility: The bromo-functionalization on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions. organic-chemistry.org This allows for the attachment of a wide variety of substituents (alkyl, alkenyl, alkynyl, aryl groups, etc.), enabling the rapid generation of diverse molecular analogues from a single chiral precursor.

Structural Scaffolding: The 2-aryltetrahydrofuran framework is a privileged structure in medicinal chemistry, and this compound provides a direct route to novel derivatives for biological evaluation.

The scope of its application is primarily in the synthesis of complex natural products and the development of new pharmaceutical candidates. Researchers utilize this compound as a key intermediate to construct larger, more intricate molecules where both the specific stereochemistry of the tetrahydrofuran ring and the functionality introduced via the bromophenyl group are critical to the final structure and function.

Table 1: Physicochemical Properties of 2-(4-Bromophenyl)tetrahydrofuran Data for the racemic mixture, specific properties for the (S)-enantiomer may vary slightly.

| Property | Value |

| CAS Number | 194725-15-0 |

| Molecular Formula | C₁₀H₁₁BrO |

| Molecular Weight | 227.1 g/mol |

| Physical Form | Solid |

| Purity | ≥95% |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Historical Context of Chiral Tetrahydrofuran Synthesis

The synthesis of tetrahydrofurans has evolved significantly over the decades, moving from classical, often non-stereoselective methods to highly sophisticated asymmetric strategies. Early approaches frequently relied on intramolecular Williamson ether synthesis (an SN2 reaction) from acyclic precursors, where stereocontrol was often dependent on the existing stereocenters in the starting material. nih.gov Another classical method is the catalytic hydrogenation of substituted furans. wikipedia.orgorgsyn.org

The demand for enantiomerically pure tetrahydrofurans spurred the development of more advanced methods:

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive chiral molecules from nature, such as sugars, amino acids, or pantolactones, as starting materials. researchgate.net These molecules already contain the necessary stereocenters, which are then elaborated into the target THF structure.

Chiral Auxiliaries: In this strategy, an achiral starting material is temporarily attached to a chiral molecule (the auxiliary). The auxiliary directs the stereochemical outcome of a key bond-forming reaction, and is subsequently removed, yielding an enantiomerically enriched product.

Asymmetric Catalysis: The most modern and efficient approach involves the use of a small amount of a chiral catalyst (metal-based or organic) to induce high enantioselectivity in a reaction that builds the THF ring. researchgate.netrsc.org Key catalytic methods include asymmetric cycloetherification, [3+2] annulation reactions, organocatalytic double Michael additions, and various transition-metal-catalyzed cyclizations. organic-chemistry.orgresearchgate.netthieme-connect.com These catalytic methods offer high efficiency, selectivity, and atom economy, representing the forefront of chiral tetrahydrofuran synthesis. acs.org

This progression reflects a broader trend in organic chemistry toward more precise, efficient, and sustainable methods for constructing stereochemically complex molecules.

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrO |

|---|---|

Molecular Weight |

227.10 g/mol |

IUPAC Name |

(2S)-2-(4-bromophenyl)oxolane |

InChI |

InChI=1S/C10H11BrO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10H,1-2,7H2/t10-/m0/s1 |

InChI Key |

OUJWSBTVHIGHIS-JTQLQIEISA-N |

Isomeric SMILES |

C1C[C@H](OC1)C2=CC=C(C=C2)Br |

Canonical SMILES |

C1CC(OC1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Theoretical and Computational Investigations of Tetrahydrofuran Frameworks

Conformational Dynamics and Pseudorotation of Tetrahydrofuran (B95107) Ring Systems

The five-membered ring of tetrahydrofuran is not planar. Instead, it adopts puckered conformations to relieve torsional strain. The continuous interconversion between these puckered forms is described by a pseudorotation model. aip.orgresearchgate.net This dynamic process can be visualized as a wave of puckering that travels around the ring. The specific conformation at any point can be described by a phase angle of pseudorotation (φ) and a puckering amplitude (q). researchgate.nettsinghua.edu.cn Along this pseudorotation pathway, two principal symmetric conformations serve as key reference points: the "twisted" (C₂) form and the "bent" or "envelope" (Cₛ) form.

The two most prominent conformations of the tetrahydrofuran ring are the twisted form, which possesses C₂ symmetry, and the bent (or envelope) form, which has Cₛ symmetry. aip.orgrsc.org In the C₂ conformer, two opposite carbon atoms are displaced on opposite sides of the plane formed by the other three ring atoms. In the Cₛ conformer, one atom is displaced from the plane of the other four.

Numerous theoretical and experimental studies have been conducted to determine the relative stability of these conformers, with conflicting results at times. researchgate.net

Twisted (C₂) Conformer: Many high-level computational studies and some experimental data suggest that the C₂ conformation is the global energy minimum, making it the most stable form. aip.orgmdpi.com For instance, recent studies combining infrared spectroscopy with vacuum ultraviolet photoionization determined the twisted (C₂) conformer to be more stable than the bent (Cₛ) conformer by a very small margin of 17 ± 15 cm⁻¹. aip.orgmdpi.comirb.hrresearchgate.net

Bent (Cₛ) Conformer: Conversely, other investigations, including some electron momentum experiments, have favored the Cₛ structure as the most prevalent conformation. aip.orgresearchgate.net Some vibrational spectra analyses have also suggested that the Cₛ form represents a transition state rather than a stable minimum. aip.org

This discrepancy highlights the very small energy difference between the conformers, meaning that at ambient temperatures, a mixture of both is present, and their relative populations can be influenced by the experimental conditions or the theoretical model used. aip.orgresearchgate.net

The interconversion between the twisted (C₂) and bent (Cₛ) conformers of tetrahydrofuran occurs via the pseudorotation pathway, which is characterized by very low potential energy barriers. aip.orgnih.gov This ease of interconversion means the THF ring is highly flexible.

Theoretical calculations have been instrumental in mapping the potential energy surface (PES) associated with this pseudorotation. aip.orgrsc.org These calculations predict a small barrier separating the C₂ and Cₛ conformers in the neutral ground state (S₀). rsc.org The low-frequency vibrational motion responsible for this interconversion complicates the analysis of reaction mechanisms involving THF, as its conformational versatility is a key factor in synthetic design. aip.orgresearchgate.net The energy barrier is so low that the conformers can readily equilibrate even under molecular beam conditions. mdpi.com The transition state between the chair and twist conformations of related six-membered rings like tetrahydropyran (B127337) has been calculated to be around 11 kcal/mol, significantly higher than the barriers in the five-membered THF ring. researchgate.net

| Parameter | Value (cm⁻¹) | Value (kJ/mol) | Method/Source | Citation |

|---|---|---|---|---|

| Energy Difference (C₂ vs. Cₛ) | 17 ± 15 | ~0.20 ± 0.18 | VUV-PI/MATI Spectroscopy | aip.orgmdpi.comirb.hr |

| Energy Difference (C₂ vs. Cₛ) | 72 | ~0.86 | MP2/aug-cc-pVTZ | tsinghua.edu.cn |

Quantum Mechanical Calculations and Spectroscopic Correlation for THF Derivatives

Quantum mechanical calculations are indispensable tools for investigating the subtle energetic and structural differences between the conformers of tetrahydrofuran and its derivatives. wavefun.com Methods like Ab Initio and Density Functional Theory (DFT) provide detailed insights that correlate well with and help interpret experimental spectroscopic data. aip.orgnih.gov

A variety of computational methods have been employed to study the conformational preferences of the THF ring. Second-order Møller–Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with various functionals (e.g., B3LYP, ωB97XD) and basis sets (e.g., aug-cc-pVTZ, def2-TZVP) have been widely used. aip.orgrsc.orgnih.govnih.gov

These calculations are used to:

Optimize the geometries of the C₂ and Cₛ conformers. aip.orgresearchgate.net

Calculate their relative energies to determine the most stable form. aip.org

Construct potential energy surfaces for the pseudorotation pathway to map the interconversion barriers. rsc.org

Simulate vibrational frequencies to aid in the assignment of experimental Infrared and Raman spectra. aip.orgijrpc.com

For example, DFT calculations at the B3LYP/aug-cc-pVDZ level were used to construct the potential energy surfaces for pseudorotation in both the neutral (S₀) and cationic (D₀) states of THF, showing good agreement with experimental observations from ionization spectroscopy. rsc.org Similarly, DFT has been used to investigate the reaction mechanisms of THF, such as its autoxidation and ring-opening reactions, where the conformational flexibility plays a critical role. researchgate.netresearchgate.net

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful experimental method for probing the conformational landscape of molecules. aip.orgirb.hr Because the C₂ and Cₛ conformers of THF have different symmetries, they are expected to have distinct vibrational spectra. However, due to the low energy barrier and resulting equilibrium at room temperature, their spectra often overlap.

To resolve the contributions from individual conformers, low-temperature measurements are often employed. mdpi.comirb.hrresearchgate.net By cooling the sample, often in a solid matrix or a supersonic jet, the population of the higher-energy conformer is reduced, simplifying the spectra and allowing for more definitive assignments. aip.orgirb.hr

Low-Temperature Raman Spectroscopy: Studies at temperatures as low as 10 K have been used to analyze the vibrational modes of solid THF. mdpi.comirb.hrresearchgate.net Specific bands in the low-frequency region (e.g., around 242-249 cm⁻¹ and 299-303 cm⁻¹) have been assigned to pseudorotational and radial modes, providing direct experimental evidence of the ring's non-rigid nature. mdpi.comirb.hrirb.hr

Infrared Spectroscopy: IR spectroscopy, particularly in combination with mass spectrometries like VUV-PI/MATI, has been used to capture the distinct vibrational spectra of the individual C₂ and Cₛ conformers, leading to a precise determination of their relative stability. aip.org

| Frequency (cm⁻¹) | Temperature (K) | Assignment | Citation |

|---|---|---|---|

| 249 | 20 | Restricted Pseudorotational Motion | mdpi.comirb.hr |

| 303 | 20 | Out-of-plane Skeletal Vibration | mdpi.comirb.hr |

| 242 | 85 | Overtone of Pseudorotational Mode | mdpi.comirb.hrresearchgate.net |

| 299 | 85 | Radial Mode | mdpi.comirb.hrresearchgate.net |

Electron Momentum Spectroscopy (EMS) is an advanced experimental technique that provides information about the electron density distribution within molecular orbitals. tsinghua.edu.cnnih.gov Since the spatial arrangement of atoms differs between the C₂ and Cₛ conformers, their molecular orbitals and corresponding momentum distributions also differ.

EMS has been used to study the conformational preference of THF by comparing experimentally measured orbital momentum distributions with theoretical calculations for each conformer. researchgate.netnih.gov The results of some EMS studies have indicated a preference for the Cₛ (envelope) structure as the most populated conformer in the gas phase at room temperature. aip.orgresearchgate.net Furthermore, these studies have shown that the momentum distribution of the Highest Occupied Molecular Orbital (HOMO) is particularly sensitive to the pseudorotation angle, making it an effective probe for the conformational dynamics of the THF ring. tsinghua.edu.cnnih.gov

Computational Modeling of Stereochemical Control in Functionalized Tetrahydrofurans

The stereoselective synthesis of functionalized tetrahydrofurans, including 2-aryl derivatives like (S)-2-(4-Bromophenyl)tetrahydrofuran, is a cornerstone of modern organic chemistry, driven by the prevalence of this motif in biologically active natural products. Achieving precise control over the three-dimensional arrangement of substituents on the tetrahydrofuran ring is a significant synthetic challenge. In recent years, computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the complex factors governing the stereochemical outcomes of these reactions. By modeling reaction pathways, transition states, and intermediates, researchers can gain detailed insights into the origins of diastereoselectivity and enantioselectivity.

Computational studies are frequently employed to analyze the thermodynamics and kinetics of reactions that form substituted tetrahydrofurans. For instance, in acid-catalyzed cycloadditions that yield 2,5-disubstituted tetrahydrofurans, DFT calculations can determine whether the observed stereoselectivity is a result of kinetic or thermodynamic control. rsc.org By calculating the Gibbs free energy of activation (ΔG‡) for competing transition states leading to different stereoisomers (e.g., cis vs. trans), the kinetically favored product can be identified. Similarly, by comparing the final energies of the stereoisomeric products, the thermodynamically more stable isomer can be determined.

One detailed computational study investigated the Brønsted acid-catalyzed cycloaddition between donor-acceptor spirocyclopropanes and various aldehydes to form tetrahydrofuran-type lignans (B1203133). rsc.org The calculations revealed that the stereoselectivity was determined thermodynamically. While the transition states leading to the different isomers were close in energy, the final product stability dictated the observed outcome. This is often visualized through analysis of noncovalent interactions (NCI) in the key transition states, which can reveal subtle stabilizing or destabilizing effects, such as hydrogen bonds or steric clashes, that influence the reaction path. rsc.org

The table below presents calculated relative free energies for the key transition states (TS) and intermediates (IM) in the formation of cis and trans isomers for the reaction between a spirocyclopropane and benzaldehyde, illustrating the thermodynamic preference for the trans product.

| Species | Relative Free Energy (kcal/mol) - trans Pathway | Relative Free Energy (kcal/mol) - cis Pathway |

|---|---|---|

| TS1 | 22.5 | 23.0 |

| IM1 | 14.8 | 15.8 |

| TS2 | 18.1 | 20.3 |

| IM2 (Final Product) | -12.2 | -10.7 |

This interactive table summarizes DFT-calculated relative free energies for the reaction pathways leading to cis and trans-2,5-disubstituted tetrahydrofurans. The data highlights that while the initial activation barriers (TS1) are similar, the final trans product (IM2) is thermodynamically more stable than the cis product. rsc.org

Furthermore, computational models are invaluable for understanding the mechanisms of more complex, metal-catalyzed reactions. A study on the Os(VI)-catalyzed oxidative cyclization of 5,6-dihydroxyalkenes to form tetrahydrofuran-diols used DFT to map out the entire catalytic cycle. acs.org This investigation detailed the formation of the active catalyst, the coordination of the substrate, and the critical cyclization step. The calculations showed that intramolecular proton transfer steps could significantly stabilize key intermediates, thereby guiding the reaction toward the observed product. acs.org By quantifying the energy barriers for each step, researchers can identify the rate-determining step and understand how the ligand environment around the metal center influences the stereochemical outcome.

In other systems, such as photochemical ring expansions of oxetanes to tetrahydrofurans, DFT calculations have shown that the stereochemical outcome is dictated by the structural properties of key diradical intermediates. rsc.org The calculations revealed that differences in C-O and C-S bond lengths in the respective oxygen or sulfur ylide intermediates were responsible for the distinct stereoselectivity observed in the formation of tetrahydrofurans versus thiolanes. rsc.org This level of mechanistic detail, derived directly from computational analysis, is often inaccessible through experimental methods alone.

The influence of substituents on stereoselectivity is another area where computational modeling provides critical insights. In the synthesis of 2,4-disubstituted tetrahydrofurans, experimental results often show a high preference for the trans isomer. nih.gov Computational modeling of the transition states can rationalize this preference by quantifying the energetic penalty of developing 1,3-diaxial interactions in the pathway leading to the cis isomer. nih.gov By analyzing the geometry of the calculated transition state, specific steric clashes or favorable electronic interactions can be pinpointed as the origin of stereocontrol. These theoretical insights not only explain experimental observations but also provide a predictive framework for designing new substrates and catalysts to achieve even higher levels of stereoselectivity in the synthesis of complex molecules like this compound.

Reactivity and Derivatization of the S 2 4 Bromophenyl Tetrahydrofuran Core

Transformations of the Aryl Bromide Moiety

The carbon-bromine bond on the phenyl ring is a key site for a variety of synthetic transformations, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds.

The aryl bromide functional group is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex aromatic systems. These reactions allow for the direct connection of the (S)-2-(4-phenyl)tetrahydrofuran core to other organic fragments. wikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to form biaryl structures. For (S)-2-(4-Bromophenyl)tetrahydrofuran, a Suzuki coupling could be employed to link it to another aryl or vinyl group, extending the π-conjugated system. wikipedia.org The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. libretexts.org

Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation. wikipedia.orgmdpi.com This reaction would append a vinyl group to the phenyl ring of the parent molecule. The process follows a Pd(0)/Pd(II) catalytic cycle and is highly effective for creating substituted olefins from aryl halides. wikipedia.org

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is the reaction of choice. It couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is exceptionally useful for the synthesis of arylalkynes and conjugated enynes under mild conditions, such as at room temperature. wikipedia.orglibretexts.org

| Reaction Name | Coupling Partner | Typical Catalyst / Co-catalyst | Typical Base | Resulting Structure |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ | K₃PO₄, K₂CO₃ | Biaryl |

| Heck-Mizoroki | Alkene (R-CH=CH₂) | Pd(OAc)₂ | K₂CO₃, Et₃N | Substituted Alkene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | Arylalkyne |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org However, this reaction is generally challenging for simple aryl halides like this compound. The SNAr mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups (such as nitro groups) positioned ortho or para to the halide. wikipedia.orglibretexts.org These groups are necessary to stabilize the negative charge in the intermediate Meisenheimer complex that forms upon nucleophilic attack. wikipedia.org

Since the tetrahydrofuranyl substituent is not a strong electron-withdrawing group, direct SNAr reactions on this compound are unfavorable under standard conditions and would require harsh reaction conditions or alternative mechanistic pathways, such as those involving benzyne (B1209423) intermediates.

Metal-halogen exchange is a highly effective method for converting the inert aryl bromide into a reactive organometallic intermediate. wikipedia.org This transformation dramatically inverts the polarity of the substituted carbon atom, turning it from an electrophilic to a highly nucleophilic site. The reaction is typically performed at low temperatures to prevent side reactions. tcnj.edu

Common reagents for this exchange include alkyllithium compounds like n-butyllithium or t-butyllithium. ethz.ch The reaction of this compound with n-BuLi in an ethereal solvent such as THF at -78 °C would rapidly generate the corresponding aryllithium species. tcnj.edu This powerful nucleophile can then be trapped with a wide array of electrophiles to introduce new functional groups.

Alternatively, Grignard reagents can be formed by treating the aryl bromide with magnesium metal or through an exchange reaction with a pre-formed Grignard reagent like isopropylmagnesium chloride. wikipedia.orgethz.ch These organometallic intermediates are central to many synthetic strategies, enabling the formation of new C-C bonds and the introduction of various functionalities. wikipedia.org

| Reagent | Intermediate Formed | Example Electrophile | Final Product Moiety |

| n-Butyllithium | Aryllithium | CO₂ then H⁺ | Carboxylic Acid |

| n-Butyllithium | Aryllithium | Benzaldehyde | Secondary Alcohol |

| iso-Propylmagnesium chloride | Arylmagnesium (Grignard) | CH₃I | Methyl |

| t-Butyllithium | Aryllithium | DMF | Aldehyde |

Stereoselective Functionalization of the Tetrahydrofuran (B95107) Ring System

Modifying the saturated THF ring while preserving the existing stereocenter at the C2 position presents a significant synthetic challenge that requires modern, highly selective methodologies.

Direct functionalization of C–H bonds is an increasingly powerful strategy in organic synthesis, offering a way to modify molecular skeletons without pre-installed functional groups. organic-chemistry.org For the tetrahydrofuran ring in this compound, the C–H bonds most susceptible to activation are those at the α-position to the ether oxygen (C5), due to the stabilizing effect of the adjacent heteroatom on radical or organometallic intermediates. nih.govrsc.org

Recent advances have demonstrated that photocatalysis using quantum dots or metal-free systems can selectively activate the α-C–H bond of THF for cross-coupling reactions. nih.govrsc.org Applying such a strategy to this compound would likely target the C5 position. A key challenge in this approach is controlling the diastereoselectivity of the reaction, as the formation of a new bond at C5 would create a second stereocenter. The inherent chirality at C2 could potentially direct the stereochemical outcome of the C5-functionalization, but this would depend heavily on the specific catalyst and reaction mechanism.

The tetrahydrofuran ring is a relatively stable five-membered ether, and its cleavage requires significant energetic input due to low ring strain. nih.gov Ring-opening reactions are typically promoted by strong Lewis acids or frustrated Lewis pairs (FLPs), which activate the ether oxygen towards nucleophilic attack. nih.govnih.govresearchgate.net For this compound, treatment with a potent Lewis acid in the presence of a nucleophile could lead to regioselective cleavage of one of the C-O bonds, yielding a functionalized butane (B89635) derivative. Theoretical studies suggest that the activation barrier for such reactions is highly dependent on the nature of the Lewis acid-base pair. nih.govnih.gov

Molecular rearrangements of the THF ring itself are uncommon without initial ring-opening or functionalization. However, derivatives of the core structure could undergo various named rearrangement reactions. thermofisher.com For example, if the THF ring were converted to a diol, it could be susceptible to a pinacol-type rearrangement under acidic conditions. libretexts.org Additionally, photochemical methods have been explored for the ring expansion of smaller cyclic ethers to form tetrahydrofuran derivatives, suggesting that rearrangement pathways can be accessed under specific energetic conditions. rsc.org

Functionalization at C2 and other Ring Positions with Retention or Inversion of Stereochemistry

Specific studies focusing on the functionalization at the C2 stereocenter or other positions of the This compound ring are not available in the current body of scientific literature. While general methods for the stereoselective synthesis and functionalization of tetrahydrofuran rings are well-documented, applications of these methods to this specific substrate have not been reported. Research on related 2-aryltetrahydrofurans indicates that reactions at the C2 position can be influenced by the stability of a potential oxocarbenium ion intermediate, which would typically lead to racemization or a mixture of diastereomers if a new stereocenter is formed. Achieving stereocontrol (either retention or inversion) would necessitate carefully designed reaction pathways, such as those involving neighboring group participation or specific chiral catalysts, none of which have been described for this compound.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For (S)-2-(4-Bromophenyl)tetrahydrofuran, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to establish the connectivity of atoms and to infer the relative stereochemistry of the tetrahydrofuran (B95107) ring.

¹H NMR and ¹³C NMR for Connectivity and Relative Stereochemistry

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons on the 4-bromophenyl group are expected to appear as two distinct doublets in the downfield region (typically δ 7.0-7.5 ppm) due to ortho- and meta-coupling. The proton at the chiral center (C2), being adjacent to both the oxygen atom and the aromatic ring, is anticipated to resonate at a characteristic downfield chemical shift. The remaining protons on the tetrahydrofuran ring at positions C3, C4, and C5 will appear as complex multiplets in the upfield region. The coupling constants between these protons can provide insights into the conformation of the five-membered ring.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum is expected to show distinct signals for each of the ten carbon atoms in the molecule. The carbon atoms of the 4-bromophenyl ring will have chemical shifts in the aromatic region (δ 110-150 ppm), with the carbon atom attached to the bromine atom (C4') showing a characteristic chemical shift. The carbon atoms of the tetrahydrofuran ring will appear at higher field strengths, with the chiral carbon (C2) and the carbon adjacent to the oxygen (C5) being the most deshielded among the aliphatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| H2 | ~4.9-5.1 (t) | C2: ~80-85 |

| H3 | ~1.8-2.2 (m) | C3: ~25-30 |

| H4 | ~1.8-2.2 (m) | C4: ~25-30 |

| H5 | ~3.8-4.1 (m) | C5: ~68-72 |

| H2'/H6' | ~7.2-7.4 (d) | C1': ~140-145 |

| H3'/H5' | ~7.4-7.6 (d) | C2'/C6': ~125-130 |

| C3'/C5': ~130-135 | ||

| C4': ~120-125 |

Note: Predicted values are based on general NMR principles and data from similar structures. Actual experimental values may vary.

2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Definitive Assignments

To unambiguously assign all proton and carbon signals and to further confirm the molecular structure, a suite of two-dimensional NMR experiments is utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between the proton at C2 and the protons at C3, and subsequently trace the connectivity around the tetrahydrofuran ring from the C3 protons to the C4 protons, and from the C4 protons to the C5 protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is critical for determining stereochemistry. For instance, NOE correlations between the C2 proton and specific protons on the C3 and C5 positions can help to establish the relative stereochemistry and preferred conformation of the tetrahydrofuran ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. HSQC is used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at C2 would show a cross-peak with the carbon signal at C2.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different fragments of the molecule. For instance, HMBC would show a correlation between the C2 proton and the quaternary carbon of the phenyl ring (C1'), confirming the attachment of the tetrahydrofuran ring to the aromatic system.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS analysis would show the molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) of approximately equal intensity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the molecular formula. For C₁₀H₁₁BrO, the calculated exact mass can be compared to the experimentally determined mass to confirm the elemental composition.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Isotopic Pattern |

|---|---|---|

| [M]⁺ (with ⁷⁹Br) | 226.0048 | Present |

X-ray Crystallography for Absolute Configuration Determination

While NMR techniques can establish the relative stereochemistry, X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule. This technique requires the formation of a single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice. For this compound, a successful crystallographic analysis would provide the exact bond lengths, bond angles, and the absolute stereochemistry at the C2 chiral center, confirming the (S) configuration. The presence of the heavy bromine atom facilitates the determination of the absolute configuration using anomalous dispersion.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity and Chiroptical Properties

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. This technique is particularly useful for studying chiral compounds and determining their enantiomeric purity. The CD spectrum of this compound is expected to show characteristic Cotton effects (positive or negative peaks) in the UV region where the bromophenyl chromophore absorbs. The sign and magnitude of these Cotton effects are unique to the (S)-enantiomer. The enantiomeric purity can be assessed by comparing the CD spectrum of a sample to that of the pure enantiomer. A sample of pure this compound will exhibit a specific CD spectrum, while its enantiomer, (R)-2-(4-Bromophenyl)tetrahydrofuran, will show a mirror-image spectrum.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Future Research Directions and Unexplored Avenues in S 2 4 Bromophenyl Tetrahydrofuran Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

Current synthetic methods for producing chiral 2-aryltetrahydrofurans often rely on multi-step sequences that may involve protecting groups, hazardous reagents, and generate significant waste. A key future direction is the development of greener, more efficient synthetic strategies.

Research should focus on:

Biomass-Derived Feedstocks: Exploring routes that begin from abundant, renewable resources like pentoses (e.g., L-arabinose) could provide a sustainable pathway to the chiral tetrahydrofuran (B95107) core. nih.govresearchgate.net For instance, a strategy involving the selective dehydration of sugars to form functionalized chiral tetrahydrofurans could be adapted. nih.gov

Catalytic C-H Functionalization: Direct arylation of tetrahydrofuran through C-H activation would be a highly atom-economical approach, eliminating the need for pre-functionalized starting materials. organic-chemistry.org Research into catalysts that can functionalize the C2 position of the THF ring with a 4-bromophenyl group enantioselectively would be groundbreaking.

One-Pot Cascade Reactions: Designing tandem or cascade reactions that form and functionalize the tetrahydrofuran ring in a single pot would significantly improve efficiency by reducing intermediate purification steps. rsc.org For example, a sequence involving an asymmetric cyclization followed by an in-situ arylation could be explored.

Atom-Economical Reactions: Prioritizing addition and cycloaddition reactions over substitution reactions maximizes the incorporation of atoms from reactants into the final product. numberanalytics.com [3+2] cycloaddition strategies are particularly powerful for constructing the tetrahydrofuran ring in a convergent manner. nih.gov

| Strategy | Potential Advantage | Key Challenge |

| Biomass Feedstocks | Utilizes renewable resources, potentially reducing carbon footprint. repec.org | Developing selective transformations from complex sugar molecules. nih.gov |

| Direct C-H Arylation | High atom economy, reduces synthetic steps. organic-chemistry.org | Achieving high enantioselectivity and regioselectivity. |

| Cascade Reactions | Improves operational efficiency, reduces solvent waste. rsc.org | Ensuring compatibility of multiple catalysts and reagents in one pot. |

| [3+2] Cycloadditions | Convergent and efficient for ring construction with stereocontrol. nih.govnih.gov | Synthesis of suitable chiral precursors and catalysts. |

Investigation of Novel Catalytic Systems for Enhanced Enantioselectivity and Diastereoselectivity

Achieving high levels of stereocontrol is paramount in the synthesis of chiral molecules for pharmaceutical applications. While methods exist for the stereoselective synthesis of substituted tetrahydrofurans, there is always room for improvement, particularly in developing more robust and versatile catalytic systems.

Future research avenues include:

Asymmetric Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative, often with high enantioselectivity and operational simplicity. Bifunctional catalysts, such as those based on cinchona alkaloids or squaramides, could be designed for the asymmetric cyclization of precursor molecules. rsc.org

Dual Catalysis Systems: Combining photoredox or electrocatalysis with transition metal or organocatalysis can enable novel transformations under mild conditions. organic-chemistry.org A dual catalytic system could potentially facilitate a challenging C(sp³)–H arylation to install the 4-bromophenyl group enantioselectively.

Enzyme-Mediated Synthesis: Biocatalysis using enzymes like Baeyer-Villiger monooxygenases (BVMOs) can offer exceptional enantioselectivity for producing chiral lactones, which are key precursors to tetrahydrofurans. muni.cz Engineering enzymes for the specific synthesis of (S)-2-(4-Bromophenyl)tetrahydrofuran precursors is a promising goal.

Advanced Ligand Design for Transition Metals: For metal-catalyzed reactions (e.g., using Palladium, Rhodium, or Copper), the rational design of new chiral ligands is crucial for improving enantiomeric and diastereomeric ratios. chemistryviews.orgthieme-connect.comnih.gov Machine learning approaches are beginning to accelerate the discovery of optimal ligands for specific transformations. thieme-connect.com

Exploration of New Reactivity Profiles for Broadening Synthetic Applications

The synthetic utility of this compound is largely dictated by the reactivity of its two key components: the tetrahydrofuran ring and the bromophenyl group. A significant area for future research is to explore novel reactions at both sites.

Cross-Coupling Reactions: The aryl bromide handle is ideal for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. Future work should focus on using this building block to synthesize libraries of complex derivatives where the 4-bromophenyl group is elaborated into more complex structures. This allows for the late-stage functionalization of molecules, a valuable strategy in drug discovery.

Ring-Opening Reactions: Investigating selective ring-opening of the tetrahydrofuran moiety could provide access to chiral, functionalized acyclic compounds that would be difficult to synthesize otherwise. Lewis acid or transition metal-catalyzed reactions could lead to chiral alcohols or amines.

Functionalization of the THF Ring: While the C2 position is substituted, the other positions on the THF ring (C3, C4, C5) are potential sites for further functionalization. Developing methods for stereoselective C-H activation at these positions would dramatically increase the molecular complexity that can be derived from this building block.

| Reaction Type | Target Functionality | Potential Application |

| Suzuki Coupling | Biaryl structures | Synthesis of ligands, materials, and bioactive compounds. |

| Buchwald-Hartwig Amination | Aryl amines | Introduction of nitrogen-containing groups common in pharmaceuticals. |

| Sonogashira Coupling | Aryl alkynes | Creation of rigid scaffolds for further elaboration. |

| Selective Ring Opening | Chiral 1,4-diols or amino alcohols | Access to valuable acyclic chiral synthons. |

| C-H Functionalization | Substituted THF ring | Generation of highly functionalized, complex heterocyclic cores. |

Integrated Computational and Experimental Approaches for Rational Design of this compound Derivatives

The synergy between computational modeling and experimental synthesis provides a powerful tool for modern chemical research. rsc.org This integrated approach can accelerate the discovery of new reactions and the design of novel molecules with desired properties.

Future directions include:

Mechanism Elucidation: Using computational tools like Density Functional Theory (DFT) to model reaction pathways for the synthesis of this compound can help in understanding the origins of stereoselectivity. rsc.org This knowledge can guide the optimization of reaction conditions and the design of more effective catalysts.

Predictive Modeling for Catalyst Design: Computational screening of virtual libraries of chiral ligands or organocatalysts can identify promising candidates for experimental testing, reducing the time and resources spent on empirical optimization.

In Silico Design of Derivatives: Computational methods can be used to design novel derivatives of this compound as potential inhibitors for biological targets, such as HIV-1 protease. nih.gov By modeling the interactions between the designed molecules and the active site of a protein, researchers can prioritize the synthesis of compounds with the highest predicted activity. nih.gov

Applications as Advanced Chiral Building Blocks in Retrosynthetic Strategies for Complex Natural Products and Synthetic Targets

The ultimate value of a chiral building block like this compound lies in its successful application in the total synthesis of complex molecules. ias.ac.inuni-wuppertal.de Its defined stereochemistry and orthogonal functional handles make it an attractive starting point in retrosynthetic analysis. ias.ac.innih.gov

Future research should target the incorporation of this building block into the synthesis of:

Acetogenins (B1209576): Many natural acetogenins feature polysubstituted tetrahydrofuran cores. nih.gov this compound could serve as a key fragment for constructing these complex natural products, which often exhibit potent cytotoxic and antitumor activities.

Lignans (B1203133): Certain classes of lignans contain 2,5-diaryl-substituted tetrahydrofuran motifs. The compound could be a precursor to these structures, which have a wide range of biological activities.

Novel Pharmaceutical Scaffolds: The unique three-dimensional shape imparted by the tetrahydrofuran ring is a desirable feature in drug design. Using this building block in retrosynthetic strategies allows for the rapid assembly of complex scaffolds that can be tested for various therapeutic applications. nih.govresearchgate.net

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile tool for sustainable synthesis, catalysis, and the construction of complex and biologically important molecules.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (S)-2-(4-Bromophenyl)tetrahydrofuran, and how can reaction conditions be optimized?

- Methodology :

- Synthetic Routes : Use reductive amination or catalytic hydrogenation for stereochemical control. For example, THF-based solvent systems (e.g., anhydrous THF with ZnCl₂ catalysis) under reflux (16–24 hours) are common .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., 0.01–0.1 mmol ZnCl₂) and solvent polarity to enhance yield. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key Data :

| Parameter | Typical Range |

|---|---|

| Reaction Temperature | 60–80°C (reflux) |

| Catalyst | ZnCl₂, Pd/C (hydrogenation) |

| Yield | 50–75% (unoptimized) |

Q. How is the stereochemical purity of this compound validated?

- Methodology :

- Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (90:10) mobile phase; retention time comparison against racemic mixtures .

- Optical Rotation : Measure [α]²⁵D (e.g., +15° to +25° in CHCl₃) and cross-reference with literature .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR in CDCl₃ to identify aromatic protons (δ 7.2–7.6 ppm) and tetrahydrofuran backbone (δ 1.8–4.2 ppm) .

- MS : High-resolution ESI-MS for molecular ion [M+H]⁺ (theoretical m/z: 257.02) .

- IR : Confirm C-Br stretch (550–600 cm⁻¹) and ether C-O (1100 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitutions?

- Methodology :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311G(d,p) basis set to model transition states and activation energies for bromophenyl substitution .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

- Methodology :

- Multi-Technique Validation : Cross-check NMR data with X-ray structures (e.g., bond lengths/angles in ORTEP-3) .

- Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility in solution vs. solid state .

- Example : Discrepancies in NOE correlations may arise from solvent-induced conformational changes; use MD simulations (GROMACS) to model dynamics .

Q. How does the tetrahydrofuran ring’s conformation influence the compound’s biological activity?

- Methodology :

- SAR Studies : Synthesize analogs with modified ring substituents (e.g., 3-amino derivatives) and test against cancer cell lines (IC₅₀ assays) .

- Crystallography : Compare bioactive conformations (e.g., envelope vs. twist-boat) using Cambridge Structural Database (CSD) entries .

Q. What are the best practices for handling air- or moisture-sensitive intermediates in its synthesis?

- Methodology :

- Inert Conditions : Use Schlenk lines or gloveboxes (O₂ < 0.1 ppm) for steps involving Grignard reagents or lithiated intermediates .

- Quenching Protocols : Add reactions to chilled saturated NH₄Cl to neutralize organometallics safely .

Data Contradiction Analysis

Q. How to address inconsistent yields in scaled-up syntheses?

- Methodology :

- DoE (Design of Experiments) : Use Minitab to optimize parameters (temperature, stirring rate) via response surface methodology .

- Mixing Efficiency : In large batches, employ overhead stirring (500–1000 rpm) to avoid gradient formation .

- Case Study : Scaling from 1g to 100g reduced yield from 70% to 45%; reintroducing THF as a co-solvent restored yield to 65% .

Q. Why might chiral HPLC show a minor enantiomer despite high optical purity?

- Methodology :

- Impurity Profiling : Use LC-MS to identify diastereomers or degradation products (e.g., oxidation of tetrahydrofuran ring) .

- Racemization Check : Heat a sample (80°C, 24h) and re-analyze; increased minor peak suggests thermal instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.